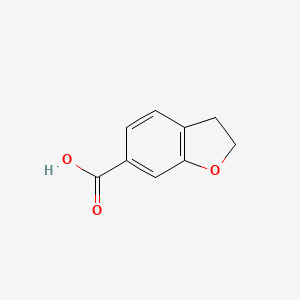

2,3-Dihydrobenzofuran-6-carboxylic acid

Description

2,3-Dihydrobenzofuran-6-carboxylic acid (C₉H₈O₃) is a bicyclic heterocyclic compound featuring a fused benzene and tetrahydrofuran ring system with a carboxylic acid substituent at the 6-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound is commercially available (e.g., Ref: 10-F233201, priced at €584.00/g) but may face temporary stock shortages . Its derivatives are widely explored for pharmacological applications, particularly as selective cannabinoid receptor 2 (CB2) agonists .

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWYEADOSDCIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593564 | |

| Record name | 2,3-Dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301836-57-7 | |

| Record name | 2,3-Dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-6-carboxylic acid can be achieved through various methods. One common approach involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a source of fluoride ion . Another method includes the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods: Industrial production of 2,3-dihydrobenzofuran-6-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzofuran-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

2,3-Dihydrobenzofuran-6-carboxylic acid is utilized as a building block in organic synthesis. It enables the creation of more complex benzofuran derivatives that exhibit diverse biological activities. These derivatives are pivotal in developing new pharmaceuticals and materials.

Biology

Research indicates that this compound possesses significant anti-tumor , antibacterial , and antiviral properties. Various studies have demonstrated its efficacy against different cancer cell lines, highlighting its potential as a therapeutic agent.

Case Study:

In one study, derivatives of 2,3-dihydrobenzofuran-6-carboxylic acid were evaluated for their cytotoxic effects on human cancer cell lines. Results showed that certain derivatives inhibited cell growth effectively, suggesting their potential use in cancer treatment .

Medicine

The compound has been explored for its therapeutic potential in treating diseases such as cancer and viral infections. Its ability to modulate biological pathways makes it a candidate for drug development.

Therapeutic Insights:

- Antitumor Activity: Compounds derived from 2,3-dihydrobenzofuran-6-carboxylic acid have shown promising results in inhibiting tumor growth in preclinical models.

- Antiviral Properties: Certain derivatives have demonstrated efficacy against viral pathogens, indicating potential applications in antiviral therapies .

Industrial Applications

In addition to its pharmaceutical uses, 2,3-dihydrobenzofuran-6-carboxylic acid finds applications in various industrial processes:

- Material Science: Used in developing polymers and coatings due to its chemical stability.

- Chemical Processes: Acts as an intermediate in synthesizing other valuable compounds from renewable resources .

Mechanism of Action

The mechanism of action of 2,3-dihydrobenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including:

Enzyme Inhibition: Inhibits key enzymes involved in cellular metabolism and signaling pathways.

Receptor Binding: Binds to specific receptors on the cell surface, triggering downstream signaling events.

Gene Expression: Modulates the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituent type, position, and functional groups:

Key Observations :

- Positional Isomerism : Shifting the carboxylic acid group to positions 5 or 7 (vs. 6) alters electronic distribution and hydrogen-bonding capacity, impacting reactivity and receptor interactions .

- Functional Group Interconversion : Replacing -COOH with esters (e.g., methyl ester in ) or amides (e.g., piperidine amide in Compound 30 ) modulates polarity and bioavailability.

Key Observations :

Key Observations :

- CB2 Agonism: Piperidine or morpholine amides (e.g., Compounds 30–34 ) exhibit nanomolar potency due to optimal hydrophobic interactions with CB2 receptors.

- Role of -COOH : The parent carboxylic acid serves as a precursor; its direct activity is less studied but critical for derivatization into active analogs .

Biological Activity

2,3-Dihydrobenzofuran-6-carboxylic acid (DBFCA) has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the benzofuran family and exhibits a range of pharmacological effects, including anti-tumor, anti-inflammatory, and neuroprotective properties. This article explores the biochemical properties, mechanisms of action, and relevant research findings related to DBFCA.

Chemical Structure and Properties

- Chemical Formula : C₉H₈O₃

- Molecular Weight : 164.16 g/mol

- CAS Number : 301836-57-7

The structural features of DBFCA contribute to its biological activity by enabling interactions with various biomolecules, including enzymes and receptors.

DBFCA exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, modulating their activity and influencing cellular oxidative states.

- Cell Signaling Pathways : The compound affects key signaling pathways related to inflammation and cell survival, particularly through the inhibition of NF-κB transcriptional activity .

- Neuroprotective Effects : DBFCA has been shown to reverse neuropathic pain in animal models by acting as a selective agonist for cannabinoid receptor 2 (CB₂), which plays a role in modulating pain and inflammation .

Anticancer Activity

Research has demonstrated that DBFCA derivatives possess potent cytotoxicity against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| ACHN (Renal) | 5.0 | Cytotoxic |

| HCT15 (Colon) | 4.5 | Cytotoxic |

| MM231 (Breast) | 6.0 | Cytotoxic |

| NUGC-3 (Gastric) | 7.0 | Cytotoxic |

| NCI-H23 (Lung) | 5.5 | Cytotoxic |

| PC-3 (Prostate) | 6.5 | Cytotoxic |

These compounds have been synthesized to enhance anticancer activity through structural modifications that improve their interaction with target proteins involved in cancer progression .

Anti-inflammatory Properties

DBFCA has shown promising results in reducing inflammation through the inhibition of NF-κB pathways, which are critical in the inflammatory response. In laboratory studies, DBFCA significantly decreased the production of pro-inflammatory cytokines in LPS-stimulated macrophages .

Neuroprotective Effects

In animal models of neuropathic pain, DBFCA demonstrated efficacy without affecting locomotor behavior, highlighting its potential as a therapeutic agent for pain management .

Case Studies and Research Findings

- Anticancer Evaluation : A study designed novel benzofuran derivatives based on DBFCA, leading to compounds that inhibited NF-κB translocation in RAW 264.7 macrophages and exhibited significant cytotoxicity against multiple cancer cell lines .

- Neuropharmacology : In a rat model of paclitaxel-induced neuropathy, DBFCA was administered at varying doses, revealing dose-dependent analgesic effects while maintaining normal motor function .

Pharmacokinetics and Safety Profile

DBFCA is characterized by high gastrointestinal absorption and good blood-brain barrier permeability, which are advantageous for therapeutic applications. Metabolic studies indicate that it undergoes phase I and phase II biotransformation primarily in the liver.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.